molecular formula C10H13NO4 B14640857 (2S,3S) 3-Hydroxy-3-(p-methoxyphenyl)serine

(2S,3S) 3-Hydroxy-3-(p-methoxyphenyl)serine

Katalognummer: B14640857
Molekulargewicht: 211.21 g/mol
InChI-Schlüssel: YEMITEDRQMFNKS-RKDXNWHRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S,3S) 3-Hydroxy-3-(p-methoxyphenyl)serine is a chiral amino acid derivative characterized by the presence of a hydroxy group and a methoxyphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S) 3-Hydroxy-3-(p-methoxyphenyl)serine typically involves the asymmetric reduction of ketoesters. One method involves using carbonyl reductase from Lactobacillus fermentum to catalyze the reduction of 2-chloro-β-ketoesters. The process includes preparing engineering bacteria containing carbonyl reductase, disrupting the cells to obtain a supernatant containing the enzyme, and mixing this with the substrate, glucose dehydrogenase, a hydrogen donor, and a cofactor to perform the asymmetric reduction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. These methods often involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

(2S,3S) 3-Hydroxy-3-(p-methoxyphenyl)serine undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group typically yields a ketone, while reduction can produce various alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

(2S,3S) 3-Hydroxy-3-(p-methoxyphenyl)serine has several scientific research applications:

    Chemistry: Used as a chiral building block in organic synthesis.

    Biology: Studied for its potential role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of (2S,3S) 3-Hydroxy-3-(p-methoxyphenyl)serine involves its interaction with specific molecular targets and pathways. The hydroxy and methoxyphenyl groups play crucial roles in its reactivity and binding properties. The compound can interact with enzymes and receptors, influencing various biochemical processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(2S,3S) 3-Hydroxy-3-(p-methoxyphenyl)serine is unique due to its specific chiral configuration and the presence of both hydroxy and methoxyphenyl groups

Eigenschaften

Molekularformel

C10H13NO4

Molekulargewicht

211.21 g/mol

IUPAC-Name

(2R,3R)-2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoic acid

InChI

InChI=1S/C10H13NO4/c1-15-7-4-2-6(3-5-7)9(12)8(11)10(13)14/h2-5,8-9,12H,11H2,1H3,(H,13,14)/t8-,9-/m1/s1

InChI-Schlüssel

YEMITEDRQMFNKS-RKDXNWHRSA-N

Isomerische SMILES

COC1=CC=C(C=C1)[C@H]([C@H](C(=O)O)N)O

Kanonische SMILES

COC1=CC=C(C=C1)C(C(C(=O)O)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.